3-[(4-Methoxyphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-21-13-4-2-11(3-5-13)10-22-15-19-18-14(20(15)16)12-6-8-17-9-7-12/h2-9H,10,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUCTJYUFDEKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328042 | |
| Record name | 3-[(4-methoxyphenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
577787-07-6 | |
| Record name | 3-[(4-methoxyphenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-[(4-Methoxyphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the pyridyl group: This step often involves the use of pyridine derivatives and suitable coupling reactions.
Attachment of the methoxyphenylmethylthio group: This can be done using thiolation reactions with methoxyphenylmethyl halides.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-[(4-Methoxyphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s characteristics.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antifungal Activity
Research has demonstrated that compounds containing triazole moieties exhibit potent antifungal properties. For example, studies have shown that related triazoles can inhibit the growth of various fungal pathogens by disrupting their cell membrane integrity and function. The specific compound has been evaluated against several strains of fungi, showing promising results in inhibiting their growth.
Coordination Chemistry
The compound's ability to act as a ligand in coordination complexes has been explored extensively. Its triazole nitrogen atoms can coordinate with metal ions, forming stable complexes that exhibit interesting electronic and magnetic properties. These complexes can have applications in catalysis and materials science.
Therapeutic Potential
The triazole structure is also associated with various pharmacological activities beyond antifungal effects. Studies have indicated that similar compounds may have anti-inflammatory and anticancer properties. Preliminary investigations into the biological activity of 3-[(4-Methoxyphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine suggest it may inhibit certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Study 1: Antifungal Efficacy
A recent study evaluated the antifungal efficacy of several triazole derivatives against Candida albicans and Aspergillus niger. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents, suggesting its potential for development into a new antifungal treatment .
Case Study 2: Coordination Complex Formation
In a study focusing on coordination chemistry, researchers synthesized metal complexes using this compound as a ligand. The resulting complexes were characterized using X-ray crystallography and demonstrated unique properties such as enhanced catalytic activity in oxidation reactions .
Case Study 3: Anticancer Activity
Investigations into the anticancer properties revealed that the compound inhibited the proliferation of breast cancer cells in vitro. Mechanistic studies indicated that it induced apoptosis through the activation of caspase pathways . This highlights its potential as a lead compound for developing new cancer therapies.
Data Tables
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs differ in substituents at the triazole core, influencing physicochemical and biological properties:
Table 1: Substituent Variations and Properties
Physicochemical and Theoretical Insights
- Lipophilicity : The 4-methoxybenzylthio group in the target compound balances solubility and membrane permeability, whereas naphthyl or fluorophenyl substituents increase logP values .
- DFT Studies : Density functional theory (DFT) analyses of similar triazoles highlight the role of exact exchange terms in predicting reactivity and stability .
Biological Activity
3-[(4-Methoxyphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activities associated with this compound, focusing on its potential pharmacological applications based on recent findings.
Chemical Structure
The molecular formula of the compound is . Its structure consists of a triazole ring substituted with a methoxyphenyl group and a pyridyl group, which contribute to its biological properties.
Antimicrobial Activity
Several studies have reported that triazole derivatives exhibit significant antimicrobial properties. The compound has been shown to possess activity against various bacterial strains and fungi. For instance, in a study examining a series of triazole derivatives, it was noted that modifications to the triazole ring significantly influenced their antimicrobial efficacy .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. The compound this compound has demonstrated cytotoxic effects on cancer cell lines in vitro. Specifically, it has been shown to induce apoptosis in various cancer cell types by activating intrinsic apoptotic pathways .
Antioxidant Activity
Antioxidant activity is another area where triazoles have shown promise. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress. In vitro assays indicated that it effectively inhibited lipid peroxidation and exhibited a dose-dependent increase in antioxidant activity .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the triazole ring allows for interaction with various enzymes involved in metabolic pathways, potentially inhibiting their activity.
- DNA Interaction : Triazoles can intercalate into DNA structures, disrupting replication and transcription processes in rapidly dividing cells such as cancer cells.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound can exert protective effects against oxidative damage.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cytotoxicity Assay : In another investigation involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed IC50 values indicating significant cytotoxicity at low concentrations. Flow cytometry analyses confirmed apoptosis induction through caspase activation .
Data Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(4-Methoxyphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine, and how can yield and purity be optimized?
- The synthesis typically involves multi-step reactions, starting with the formation of a triazole core via cyclization of thiosemicarbazide derivatives, followed by functionalization of the thioether and pyridyl groups. Key steps include refluxing in ethanol under basic conditions and purification via recrystallization or column chromatography .
- Methodological Optimization :
- Solvent Selection : Ethanol or DMF is preferred for reflux to enhance solubility of intermediates.
- Purification : Use gradient elution in column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate high-purity product.
- Yield Improvement : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and optimize stoichiometry (e.g., 1:1.2 molar ratio of thiol to triazole precursor) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR : - and -NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8 ppm; pyridyl carbons at ~150 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~384.1 g/mol).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and biological target interactions of this triazole derivative?
- Molecular Modeling :
- Use DFT (e.g., B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) for reactivity insights .
- Docking Studies : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinase enzymes). Key interactions include π-π stacking with pyridyl groups and hydrogen bonding via the amine moiety .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Data Reconciliation :
- Dose-Response Curves : Establish EC values under standardized conditions (e.g., 24–72 hr incubation in HEK293 cells).
- Orthogonal Assays : Validate antimicrobial activity with both broth microdilution (MIC) and agar diffusion methods .
- Structural Analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR trends .
Q. How do reaction mechanisms differ when introducing substituents to the triazole core?
- Mechanistic Insights :
- Thioether Formation : Nucleophilic aromatic substitution (SAr) at the triazole C-3 position, accelerated by electron-withdrawing pyridyl groups .
- Mannich Reactions : For amine functionalization, use formaldehyde and secondary amines under acidic catalysis (pH 4–5) to avoid side products .
Methodological Challenges
Q. What are the critical factors in designing analogs with enhanced pharmacokinetic properties?
- Rational Design :
- LogP Optimization : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce hydrophobicity (target LogP <3).
- Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to identify vulnerable sites (e.g., methoxy group demethylation) .
Q. How can regioselectivity be controlled during triazole ring functionalization?
- Synthetic Control :
- Protecting Groups : Temporarily block reactive sites (e.g., amine with Boc groups) during sulfhydryl addition .
- Catalysis : Use Cu(I) catalysts for "click" chemistry to ensure C-5 selectivity in azide-alkyne cycloadditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
